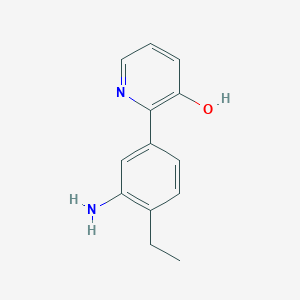
methyl 1-(2-methoxyethyl)-2-oxo-3-(pyrimidin-2-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzimidazole derivatives typically involves multi-step chemical reactions starting from readily available substrates. For instance, transformations of dimethyl acetone-1,3-dicarboxylate have led to the creation of structurally complex compounds like (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, which share a common structural motif with the target compound, indicating the versatility of dimethyl acetone-1,3-dicarboxylate as a precursor (Žugelj et al., 2009).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and computational methods to determine the conformation and stereochemistry of the molecule. For example, a study on a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, provided detailed insights into its crystal and molecular structures, offering a glimpse into the structural intricacies that could be expected for the compound (Richter et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving benzimidazole derivatives are diverse, ranging from cycloaddition reactions to nucleophilic substitutions. These reactions often lead to a wide array of products with potential pharmacological activities. The reactivity profile suggests that these compounds can undergo transformations under various conditions, leading to derivatives with modified chemical properties (Gowda et al., 2009).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the behavior of chemical compounds in different environments. These properties are determined by the molecular structure and can significantly affect the compound's application and handling (Halim & Ibrahim, 2022).
Chemical Properties Analysis
Chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are central to the compound's applicability in synthetic chemistry and pharmaceutical development. The presence of the benzimidazole core and substituents like methoxyethyl and pyrimidin-2-ylmethyl groups contribute to the compound's unique chemical behavior, enabling its use in synthesizing more complex molecules or as a key intermediate in pharmaceutical compounds (Moser et al., 2005).
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
The synthesis and transformation of related compounds have been explored to develop various derivatives with potential applications. For instance, the compound methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, prepared from dimethyl acetone-1,3-dicarboxylate, was transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, indicating the compound's versatility in chemical synthesis (Žugelj et al., 2009).
Anticancer Activity
A derivative, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate, showed significant anticancer activity by inducing cell death in leukemic cells. This suggests that the structural framework of methyl 1-(2-methoxyethyl)-2-oxo-3-(pyrimidin-2-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-carboxylate and its derivatives could be beneficial in developing new anticancer agents (Gowda et al., 2009).
Anti-inflammatory and Analgesic Activities
Another study highlighted the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from specific precursors, displaying significant anti-inflammatory and analgesic activities. The derivatives acted as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, showing potential for therapeutic applications in inflammation and pain management (Abu‐Hashem et al., 2020).
Synthesis of Heterocyclic Compounds
Research into the synthesis of pyrimido[1,2‐a]benzimidazoles by reacting 2-aminobenzimidazole with specific esters showcases the compound's potential in generating a variety of heterocyclic compounds. This exploration into heterocyclic chemistry could lead to new materials with diverse applications (Troxler & Weber, 1974).
Antimicrobial and Antitumor Properties
Compounds synthesized from related chemical structures have been evaluated for their antimicrobial and antitumor properties. For example, a study on benzimidazole analogs with oxadiazole showed selective COX-2 inhibitor activity and significant anti-inflammatory effects, indicating potential for therapeutic use (Rathore et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-(2-methoxyethyl)-2-oxo-3-(pyrimidin-2-ylmethyl)benzimidazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-24-9-8-20-13-5-4-12(16(22)25-2)10-14(13)21(17(20)23)11-15-18-6-3-7-19-15/h3-7,10H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFYNTFKZFMZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)CC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5524040.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-phenoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524058.png)
![2-{3-oxo-3-[2-(1,3-thiazol-2-yl)-1-piperidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5524061.png)
![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)
![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)
![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)
![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)